2-Ethynyl-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Ethynyl-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the development of bioactive compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Ethynyl-5-(trifluoromethyl)pyridine
- 2-Ethynyl-4-(trifluoromethyl)pyrimidine
- 2-Ethynyl-6-(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 2-Ethynyl-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of both the ethynyl and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7H3F3N2 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-ethynyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H3F3N2/c1-2-6-11-3-5(4-12-6)7(8,9)10/h1,3-4H |
InChI Key |
LBDOHRMJFMIBBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
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